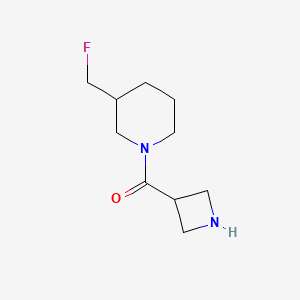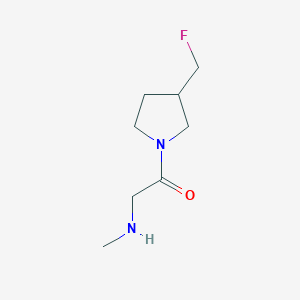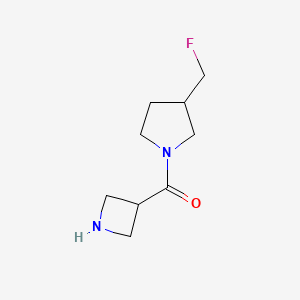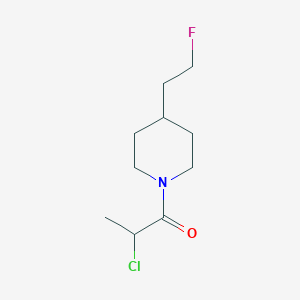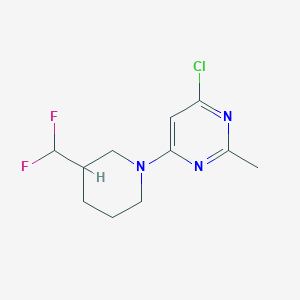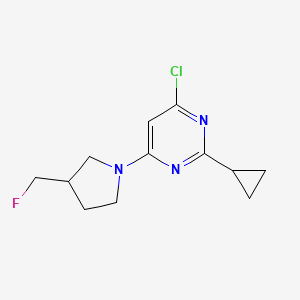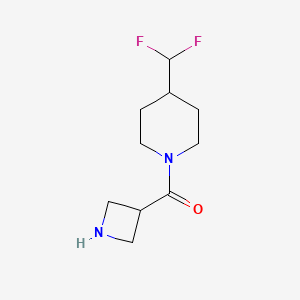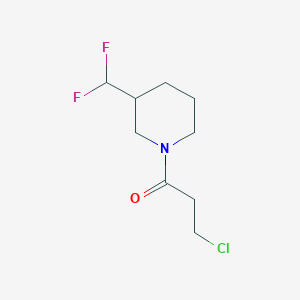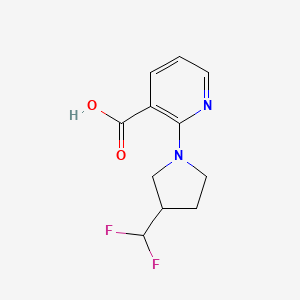
2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid
Descripción general
Descripción
2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H12F2N2O2 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis
Nicotinic acid derivatives, including structures similar to 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid, are utilized in various catalytic and synthetic applications. For example, nicotinium methane sulfonate (NMS), derived from nicotine, serves as a bio-renewable, efficient, and recyclable catalyst for the synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate in solvent-free conditions, showcasing the versatility of nicotinic acid derivatives in green chemistry (Tamaddon & Azadi, 2018).
Industrial Production and Environmental Impact
Research has focused on sustainable and ecological methods to produce nicotinic acid due to its significant role in pharmaceutical, food, and cosmetic industries. Efforts to develop green chemistry approaches for nicotinic acid synthesis address environmental concerns, such as reducing greenhouse gas emissions and eliminating the use of toxic catalysts (Lisicki et al., 2022).
Novel Syntheses and Functional Materials
Nicotinic acid based pseudopeptides with an amidoxime function have been synthesized, expanding the functional applications of nicotinic acid derivatives. These pseudopeptides, derived from 2-cyanonicotinic acid, demonstrate the potential for creating new materials with specific biological activities (Ovdiichuk et al., 2015).
Luminescent Properties and Framework Structures
Research into open frameworks based on pyridyl-carboxylate, such as those derived from nicotinic acid analogues, reveals the potential for creating materials with unique luminescent properties. These frameworks, synthesized through solvothermal reactions, offer insights into designing new materials for applications in sensing, light-emitting devices, and more (Su et al., 2012).
Astrophysical and Prebiotic Chemistry
Investigations into the distribution of pyridine carboxylic acids, including nicotinic acid, in carbonaceous chondrites suggest their potential role as precursor molecules for ancient coenzymes. The presence of these acids in meteorites supports the idea that meteoritic material could have contributed essential molecules for the emergence of complex coenzymes on early Earth, highlighting the interdisciplinary applications of nicotinic acid derivatives in understanding prebiotic chemistry and the origins of life (Smith et al., 2014).
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This can influence how the compound interacts with its targets.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . .
Análisis Bioquímico
Biochemical Properties
2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. The compound’s fluorinated pyrrolidine ring enhances its binding affinity to target biomolecules, making it a valuable scaffold in drug discovery . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which contribute to the compound’s stability and reactivity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with DNA-binding proteins and transcription factors . These interactions result in a cascade of molecular events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response . Toxicity studies have indicated that excessive doses can cause cellular damage and disrupt normal physiological functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Propiedades
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-9(13)7-3-5-15(6-7)10-8(11(16)17)2-1-4-14-10/h1-2,4,7,9H,3,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLMLNRLYLPQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


